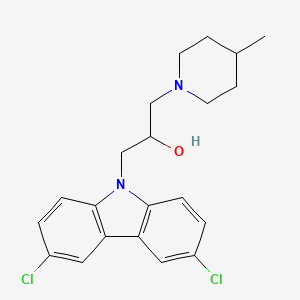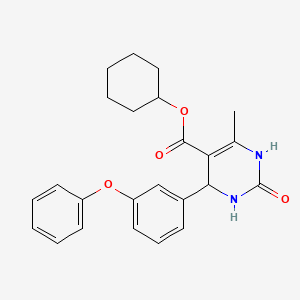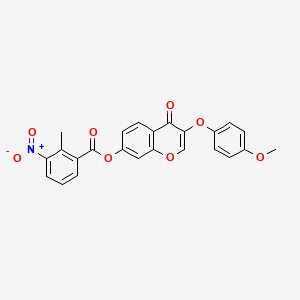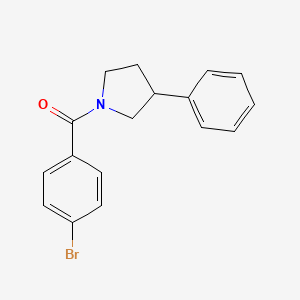![molecular formula C15H16FN3OS B4978353 N-(4-fluorophenyl)-2-[(6-methyl-4-pyrimidinyl)thio]butanamide](/img/structure/B4978353.png)
N-(4-fluorophenyl)-2-[(6-methyl-4-pyrimidinyl)thio]butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-fluorophenyl)-2-[(6-methyl-4-pyrimidinyl)thio]butanamide, also known as MLN8054, is a small molecule inhibitor of Aurora A kinase. It has been studied extensively in scientific research due to its potential therapeutic applications in cancer treatment.
Mécanisme D'action
N-(4-fluorophenyl)-2-[(6-methyl-4-pyrimidinyl)thio]butanamide works by inhibiting Aurora A kinase, a protein that plays a critical role in cell division and proliferation. Aurora A kinase is overexpressed in many types of cancer cells, and its inhibition by N-(4-fluorophenyl)-2-[(6-methyl-4-pyrimidinyl)thio]butanamide leads to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, N-(4-fluorophenyl)-2-[(6-methyl-4-pyrimidinyl)thio]butanamide has also been shown to have other biochemical and physiological effects. It has been shown to inhibit the growth of malaria parasites, suggesting potential applications in the treatment of malaria. N-(4-fluorophenyl)-2-[(6-methyl-4-pyrimidinyl)thio]butanamide has also been shown to inhibit the formation of new blood vessels, which is important in the growth and spread of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(4-fluorophenyl)-2-[(6-methyl-4-pyrimidinyl)thio]butanamide in lab experiments is its specificity for Aurora A kinase, which allows for more targeted inhibition of cancer cells. However, one limitation is its potential toxicity to normal cells, which can limit its effectiveness in vivo.
Orientations Futures
Future research on N-(4-fluorophenyl)-2-[(6-methyl-4-pyrimidinyl)thio]butanamide could focus on its potential applications in combination with other chemotherapy agents, as well as its potential use in the treatment of other diseases, such as malaria. Additionally, further studies could investigate potential ways to improve the specificity of N-(4-fluorophenyl)-2-[(6-methyl-4-pyrimidinyl)thio]butanamide for cancer cells, while minimizing toxicity to normal cells. Finally, research could also focus on developing new and more effective inhibitors of Aurora A kinase for use in cancer treatment.
Méthodes De Synthèse
The synthesis of N-(4-fluorophenyl)-2-[(6-methyl-4-pyrimidinyl)thio]butanamide involves several steps, including the reaction of 4-fluoroaniline with 6-methyl-4-pyrimidinethiol to form N-(4-fluorophenyl)-6-methyl-4-pyrimidinethioamide. This intermediate is then reacted with 2-bromobutyryl chloride to form N-(4-fluorophenyl)-2-[(6-methyl-4-pyrimidinyl)thio]butanamide.
Applications De Recherche Scientifique
N-(4-fluorophenyl)-2-[(6-methyl-4-pyrimidinyl)thio]butanamide has been studied extensively in scientific research due to its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, particularly in breast, lung, and colon cancer. N-(4-fluorophenyl)-2-[(6-methyl-4-pyrimidinyl)thio]butanamide has also been studied in combination with other chemotherapy agents, such as paclitaxel, to enhance their effectiveness.
Propriétés
IUPAC Name |
N-(4-fluorophenyl)-2-(6-methylpyrimidin-4-yl)sulfanylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3OS/c1-3-13(21-14-8-10(2)17-9-18-14)15(20)19-12-6-4-11(16)5-7-12/h4-9,13H,3H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMLLLHNOGISSQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=C(C=C1)F)SC2=NC=NC(=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![17-isobutyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4978285.png)
![N-(2-chlorophenyl)-3-[1-(3-phenylpropyl)-4-piperidinyl]propanamide](/img/structure/B4978293.png)

![6-(6-bromo-1,3-benzodioxol-5-yl)-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4978308.png)
![N-methyl-N-[2-(4-morpholinyl)ethyl]-N'-(2-thienylmethyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B4978313.png)



![2-[(4,6-diamino-2-pyrimidinyl)thio]-N-(4-fluorobenzyl)-2-phenylacetamide](/img/structure/B4978333.png)


![4-[(4-ethylcyclohexyl)amino]cyclohexanol](/img/structure/B4978357.png)
![N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-[(6-hydroxy-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B4978365.png)
![4-(3-{1-[(1-methyl-1H-imidazol-2-yl)methyl]-4-piperidinyl}propanoyl)morpholine](/img/structure/B4978370.png)